2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been explored through various methods. For instance, Bunce et al. (2001) developed a diastereoselective synthesis method for substituted tetrahydroquinoline-4-carboxylic esters using a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This process involves multiple steps, including alkylation, ozonolysis, and catalytic hydrogenation, leading to high yields of diastereomers with specific configurations (Bunce, Herron, Johnson, & Kotturi, 2001). Another approach by Zhang and Li (2002) utilized a domino reaction catalyzed by indium chloride in water to efficiently synthesize new tetrahydroquinoline derivatives, demonstrating the versatility of synthesis methods for these compounds (Zhang & Li, 2002).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been studied through various spectroscopic and computational methods. Fatma et al. (2017) conducted a comprehensive analysis, including X-ray crystallography and density functional theory (DFT) calculations, to elucidate the molecular geometry, electrostatic potential, and vibrational analysis of a novel quinolinone derivative, providing insights into the structural features of these compounds (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).
Chemical Reactions and Properties
Tetrahydroquinoline compounds undergo various chemical reactions, demonstrating a range of reactivities. Tsai et al. (2008) investigated the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents, showcasing the compounds' ability to participate in nucleophilic substitution reactions, which is crucial for further functionalization (Tsai, Chang, Huang, Chen, Lin, Wong, Huang, & Kuo, 2008).
Scientific Research Applications
Mannich Compounds Synthesis : Tetrahydroquinolines, including derivatives like 2-methyl-1,2,3,4-tetrahydroquinoline, have been utilized as substrates for Mannich condensations, demonstrating their potential in organic synthesis (Möhrle, Tot, & Rüdiger, 1998).
Alkaloid Synthesis : The synthesis of naturally occurring 2-alkyl-tetrahydroquinolines, which are analogous to 2-methyl-1,2,3,4-tetrahydroquinoline, has been described, emphasizing their relevance in creating complex organic structures (Shahane et al., 2008).
Kinetic Resolution : The compound has been used in kinetic resolution processes, particularly in the formation of diastereoisomeric amides, highlighting its utility in stereochemical applications (Krasnov et al., 2002).
Presence in Human Brains : Tetrahydroquinoline derivatives have been identified in parkinsonian and normal human brains, indicating their potential biological significance and possible implications in neurological conditions (Niwa et al., 1991).
Rearrangement Studies : Studies have focused on the rearrangement of tetrahydroquinoline derivatives, suggesting their chemical versatility and potential for creating diverse molecular structures (Wittmann & Siegel, 1978).
Tetrahydroquinoline Derivatives in Pharmacology : Some tetrahydroquinoline derivatives have been evaluated for their pharmacological properties, such as inhibiting dopamine uptake, suggesting potential applications in the treatment of disorders like depression (Zára-Kaczián et al., 1986).
Neuroprotective Effects : The neuroprotective effects of related tetrahydroisoquinoline compounds have been studied, indicating potential therapeutic uses in neurodegenerative diseases like Parkinson's (Kotake et al., 2005).
Chiral Acylation : The compound has been used in the study of chiral acylation, aiding in the understanding of stereoselective synthesis processes (Gruzdev et al., 2010).
Pesticidal Activity : Derivatives of tetrahydroquinoline have been synthesized and tested for their pesticidal activity, suggesting potential applications in agriculture (Kuznetsov, Andreeva, & Prostakov, 1995).
Antioxidant Activity : The antioxidant activities of 1,2,3,4-tetrahydroquinolines have been evaluated, indicating their potential utility in materials science and pharmacology (Nishiyama et al., 2003).
Safety And Hazards
Future Directions
1,2,3,4-tetrahydroisoquinoline analogs, which are similar to the compound , have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that “2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine” and similar compounds may have potential applications in medicinal chemistry.
properties
IUPAC Name |
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10,12,16-18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTECJLOPKLYFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385610 | |
Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
CAS RN |
1026-05-7 | |
Record name | 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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